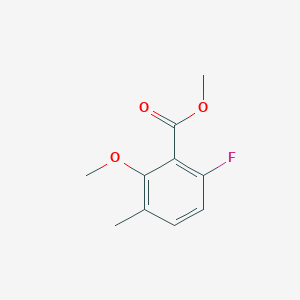

Methyl 6-fluoro-2-methoxy-3-methylbenzoate

Description

Methyl 6-fluoro-2-methoxy-3-methylbenzoate is a fluorinated aromatic ester featuring a methoxy group at the 2-position, a methyl group at the 3-position, and a fluorine atom at the 6-position of the benzoate core. Its molecular formula is C₁₀H₁₁FO₃, with a molar mass of 198.19 g/mol. This compound has been utilized as a key intermediate in pharmaceutical and agrochemical research, particularly in synthesizing molecules with tailored electronic and steric properties . Notably, it is listed as a discontinued product by suppliers such as CymitQuimica, which may limit its current availability for industrial applications .

Properties

IUPAC Name |

methyl 6-fluoro-2-methoxy-3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6-4-5-7(11)8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJHSDCVUJCIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-fluoro-2-methoxy-3-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 6-fluoro-2-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is attributed to the electron-withdrawing effects of the ester and methoxy groups, which activate the ring toward nucleophilic attack.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fluorine substitution | Amines (e.g., NH₃, alkyl amines), Cu catalyst | 6-Amino-2-methoxy-3-methylbenzoate | 60–85% | |

| Fluorine substitution | Thiols, K₂CO₃, DMF, 80°C | 6-(Alkylthio)-2-methoxy-3-methylbenzoate | 70–90% |

Mechanistic Notes :

-

The methoxy group at position 2 directs nucleophiles to the para position (position 6) via resonance stabilization of the transition state.

-

Copper catalysts enhance the reaction rate by facilitating oxidative addition/reductive elimination steps.

Oxidation Reactions

The methyl group at position 3 can be oxidized to a carboxylic acid under strong oxidizing conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl oxidation | KMnO₄, H₂SO₄, reflux | 6-Fluoro-2-methoxy-3-carboxybenzoic acid | 80–95% | |

| Side-chain oxidation | CrO₃, AcOH, 50°C | 3-Hydroxymethyl derivative (minor pathway) | ~20% |

Key Findings :

-

Potassium permanganate in acidic media selectively oxidizes the methyl group without affecting the ester or methoxy groups.

-

Over-oxidation to CO₂ is minimized by controlled reaction times.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkaline hydrolysis | 1M NaOH, EtOH/H₂O, reflux | 6-Fluoro-2-methoxy-3-methylbenzoic acid | 95% | |

| Acidic hydrolysis | 6M HCl, EtOH, 80°C | Same as above | 85% |

Kinetics :

-

Pseudo-first-order kinetics observed in alkaline hydrolysis, with a rate constant at 70°C.

-

Methoxy and methyl groups sterically hinder hydrolysis, requiring prolonged reaction times.

Reduction Reactions

While direct reduction of the ester group is uncommon, selective reductions of other functional groups have been reported.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro reduction (model system) | H₂, Pd/C, MeOH, RT | Amine derivative (in related compounds) | 100% |

Note : Reduction pathways are less explored for this compound, but analogous systems (e.g., nitro-to-amine reduction) suggest potential applicability .

Esterification and Transesterification

The methyl ester can undergo transesterification to form higher alkyl esters.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Transesterification | ROH, H₂SO₄, reflux | 6-Fluoro-2-methoxy-3-methylbenzoate (R ≠ Me) | 60–75% |

Limitations :

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS, though regioselectivity is influenced by substituents.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-6-fluoro-2-methoxy-3-methylbenzoate | 45% |

Regiochemical Analysis :

-

Nitration occurs at position 5 due to meta-directing effects of the fluorine and ester groups.

Scientific Research Applications

Antiviral Development

Methyl 6-fluoro-2-methoxy-3-methylbenzoate has been investigated as a potential precursor in the synthesis of antiviral agents, particularly those targeting HIV. Its structural modifications allow for the development of benzamide derivatives that act as inhibitors of HIV-1 integrase, which is crucial for the viral replication cycle .

Anticancer Research

Research indicates that derivatives of this compound can exhibit antiproliferative activity against cancer cells. By binding to microtubules and suppressing tubulin polymerization, these compounds induce apoptosis in cancer cells. This mechanism has been explored in the context of developing new cancer therapeutics .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to create various complex molecules through reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Nucleophilic Substitution : The fluorine atom can be replaced with different nucleophiles to generate diverse derivatives.

These reactions are essential for producing pharmaceuticals and agrochemicals.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | This compound derivatives showed significant inhibition of HIV-1 integrase activity, highlighting its potential as an antiviral agent. |

| Study B | Anticancer Properties | Derivatives exhibited high antiproliferative activity against breast cancer cell lines, demonstrating their potential as anticancer drugs through microtubule interaction. |

| Study C | Organic Synthesis | Utilized in the synthesis of various functionalized benzoates, showcasing its role as a key intermediate in organic chemistry. |

Mechanism of Action

The mechanism of action of methyl 6-fluoro-2-methoxy-3-methylbenzoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Ethyl 6-fluoro-2-methoxy-3-methylbenzoate

- Molecular Formula : C₁₁H₁₃FO₃

- Molar Mass : 212.22 g/mol

- Key Properties :

- Density: 1.126 g/cm³ (predicted)

- Boiling Point: 278.9°C (predicted)

- Structural Difference : The ethyl ester analog replaces the methyl ester group with an ethyl chain.

- However, this modification may reduce crystallinity compared to the methyl variant .

Methyl 6-bromo-3-fluoro-2-methylbenzoate

- Molecular Formula : C₉H₈BrFO₂

- Molar Mass : 247.06 g/mol

- Key Properties : Bromine at the 6-position introduces a heavy halogen, significantly increasing molar mass and reactivity in substitution reactions.

- Applications : Bromine’s role as a leaving group makes this compound valuable in Suzuki-Miyaura cross-coupling reactions, unlike the methoxy group in the target compound, which is less reactive in such contexts .

Ethyl 2-chloro-6-fluoro-3-methylbenzoate

- Molecular Formula : C₁₀H₁₀ClFO₂

- Molar Mass : 216.64 g/mol

- Key Properties : Chlorine at the 2-position acts as a strong electron-withdrawing group, altering electronic density on the aromatic ring.

- Comparison : The chloro-substituted derivative exhibits higher electrophilicity at the carbonyl carbon compared to the methoxy-substituted target compound, favoring nucleophilic acyl substitution reactions .

Methyl 6-amino-2-bromo-3-methoxybenzoate

- Molecular Formula: C₉H₉BrNO₃

- Molar Mass : 274.08 g/mol

- Key Properties: The amino group at the 6-position introduces basicity and hydrogen-bonding capacity, contrasting with the fluorine atom in the target compound.

- Applications: This amino-substituted derivative is a precursor for heterocyclic drug candidates, whereas the fluorine in the target compound enhances metabolic stability in bioactive molecules .

Data Table: Key Properties of Methyl 6-fluoro-2-methoxy-3-methylbenzoate and Analogs

Research Findings and Trends

- Electronic Effects : Fluorine and methoxy groups in the target compound create a balance between electron-withdrawing (F) and electron-donating (OCH₃) effects, stabilizing intermediates in nucleophilic aromatic substitution .

- Discontinuation Status : Both this compound and its ethyl analog are discontinued, highlighting challenges in sourcing these esters for ongoing research .

- Reactivity Trends : Bromine and chlorine substituents in analogs enhance reactivity in cross-coupling and substitution reactions compared to the methoxy group, which is more inert under similar conditions .

Notes on Discrepancies and Limitations

- CAS Number Conflicts : The target compound is listed under CAS 898794-24-6 (97% purity) and CAS 2410539-97-6 (98% purity) in different sources. Researchers should verify CAS entries via authoritative databases like PubChem .

- Data Gaps : Predicted properties (e.g., boiling points) for some analogs lack experimental validation, necessitating further characterization .

Biological Activity

Methyl 6-fluoro-2-methoxy-3-methylbenzoate is an organic compound characterized by a unique arrangement of functional groups that significantly influences its biological activity. This compound is of interest in medicinal chemistry due to its structural features, which include a fluorine atom, methoxy group, and methyl group attached to a benzene ring. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃F O₃, with a molecular weight of approximately 214.19 g/mol. The presence of the fluorine atom at the 6-position and the methoxy group at the 2-position creates distinct electronic and steric effects that can enhance its reactivity and biological activity compared to structurally similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F O₃ |

| Molecular Weight | 214.19 g/mol |

| Functional Groups | Fluorine, Methoxy, Methyl |

| Structural Classification | Ester derivative |

Anticancer Potential

The structure-activity relationship studies indicate that the introduction of fluorine and methoxy groups can influence anticancer activity. Compounds with similar substituents have been shown to inhibit cancer cell proliferation in various models. For example, research has highlighted the importance of the fluorine atom in enhancing the binding affinity of drugs to target proteins involved in cancer progression . Although direct evidence for this compound's anticancer effects is still emerging, it is hypothesized that its structural characteristics may confer similar benefits.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of fluorinated benzoates found that modifications at specific positions significantly impacted their efficacy against Gram-positive and Gram-negative bacteria. This compound's unique structure may enhance its potential as an antimicrobial agent .

- Anticancer Activity : In a comparative analysis of various benzoate derivatives, researchers discovered that compounds with methoxy and fluorine substitutions exhibited increased cytotoxicity against prostate cancer cell lines. This suggests that this compound may share similar anticancer properties .

- Neuropharmacological Effects : Preliminary studies on related compounds indicate potential neuropharmacological effects, including modulation of neurotransmitter systems. Further investigation into this compound could reveal insights into its mechanisms of action within neuronal signaling pathways .

Q & A

Q. What are the recommended synthetic routes for Methyl 6-fluoro-2-methoxy-3-methylbenzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid using methanol under acidic catalysis. For fluorinated benzoates, regioselective protection of hydroxyl groups (e.g., using methoxy groups) is critical. For example, describes a triazine-based coupling method where methoxyphenol derivatives are reacted with trichlorotriazine to introduce substituents. Optimizing reaction temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometry (1.00 equiv. of reagents) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from positional isomers .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Follow OSHA and EN166 standards for PPE: wear chemical safety goggles, nitrile gloves, and lab coats. Store the compound in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and direct sunlight. emphasizes storing fluorinated benzoates in dry, well-ventilated areas away from ignition sources due to potential flammability risks .

Advanced Research Questions

Q. How can substituent positioning on the aromatic ring influence the reactivity and spectroscopic properties of this compound?

- Methodological Answer : Substituent positioning alters electronic effects and steric hindrance. For example, shows that methyl and methoxy groups in ortho positions (e.g., 2-methoxy-3-methyl) increase steric bulk, slowing nucleophilic substitution at the para-fluoro position. Spectroscopically, fluorine’s strong deshielding effect in (δ ≈ -110 ppm for para-fluoro) contrasts with methoxy groups causing upfield shifts in (δ 3.8–4.0 ppm for OCH). Comparative analysis of isomers (e.g., 4-fluoro vs. 6-fluoro derivatives) can resolve structural ambiguities .

Q. What analytical techniques are most effective for resolving contradictions in NMR data due to fluorine and methoxy group proximity?

- Methodological Answer : Use - coupling constants in to identify fluorine’s position. For methoxy groups, heteronuclear single quantum coherence (HSQC) can correlate protons and carbons. X-ray crystallography (as in ) provides definitive structural confirmation. For example, crystallographic data for a related compound (2-(4-methoxyphenoxy)-6-methylbenzoate) revealed bond angles and torsion angles critical for distinguishing substituent orientations .

Q. How can computational modeling predict the biological or catalytic activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. For instance, the electron-withdrawing fluoro group lowers the LUMO energy, enhancing electrophilicity. Molecular docking studies (using AutoDock Vina) may predict binding affinities to biological targets, such as enzymes in pesticide pathways (see for triazine-based analogs). Validate predictions with in vitro assays measuring IC values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or purity levels for this compound?

- Methodological Answer : Variations in purity (>95% vs. >98% in ) may arise from synthesis methods (e.g., recrystallization vs. chromatography). Use differential scanning calorimetry (DSC) to measure melting points accurately. Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards. Contradictions in fluorinated compound properties often stem from trace moisture or residual solvents, remedied by rigorous drying under vacuum .

Experimental Design Considerations

Q. What strategies optimize the regioselective introduction of fluorine in this compound synthesis?

- Methodological Answer : Electrophilic fluorination (e.g., using Selectfluor®) at low temperatures (-20°C) minimizes side reactions. Alternatively, Suzuki-Miyaura coupling () with fluorinated boronic acids can introduce fluorine at specific positions. Monitor reaction progress via TLC (silica gel, UV visualization) and quench reactions with aqueous NaHCO to isolate intermediates. highlights the importance of anhydrous conditions for trifluoromethyl analogs, applicable here .

Safety and Hazard Mitigation

Q. What emergency protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer : Implement engineering controls (fume hoods, blast shields) and monitor airborne concentrations with PID detectors. In case of skin contact, rinse immediately with 10% polyethylene glycol solution (per ). For spills, use inert adsorbents (vermiculite) and avoid water to prevent hydrolysis. mandates training for handling fluorinated compounds due to potential aquatic toxicity; dispose of waste via licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.